molecular formula C9H10N2S B1301392 5,7-Dimethyl-1,3-benzothiazol-2-amine CAS No. 73351-87-8

5,7-Dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1301392
CAS RN: 73351-87-8
M. Wt: 178.26 g/mol
InChI Key: AKPWHGBCJISNKZ-UHFFFAOYSA-N
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Description

The compound 5,7-Dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. Benzothiazoles are known to exhibit activities such as central nervous system depressants, antispasmodics, antiulcer, antidermatosis, anti-inflammatories, and antihistaminics. They also have industrial applications and some derivatives have shown significant effects against cancer .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions and oxidative cyclization. For instance, the synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines, which are closely related to 5,7-Dimethyl-1,3-benzothiazol-2-amine, is reported through the condensation of 2-amino-3-methyl/5-methylbenzenethiols with compounds containing active methylene groups in dimethylsulfoxide. This process leads to the formation of intermediate enaminoketones, which then cyclize to form the desired benzothiazine derivatives . Another related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The title compound from paper exhibits an intramolecular C—H⋯S hydrogen bond, resulting in the formation of a planar five-membered ring. This structural feature is common in benzothiazole derivatives and contributes to their chemical stability and reactivity .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including substitutions and condensations. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, the chlorine atom at the 5-position of the benzoquinone ring is substituted by an amino group in the presence of primary and secondary amines . These reactions are crucial for the modification of the benzothiazole core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are important for their biological activity and solubility. The pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation (on the nitrogen at the imidazole ring) and between 3.02 and 4.72 for the second protonation (on the nitrogen at the benzothiazole ring) . These values are indicative of the acidic or basic nature of the compounds and can influence their pharmacokinetic properties.

Scientific Research Applications

  • n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

  • Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

  • Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

  • n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

  • Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

  • Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

properties

IUPAC Name

5,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPWHGBCJISNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365975
Record name 5,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,7-Dimethyl-1,3-benzothiazol-2-amine

CAS RN

73351-87-8
Record name 5,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5,7-dimethylbenzothiazole was prepared by treatment of 3,5-dimethylaniline with ammonium thiocyanate and conversion of the resulting N-(3,5-dimethylphenyl)thiourea with bromine and chloroform (Barnikow and Bodeker Ber. 100(5), 1394), m.p. 142°-144°. 2-Amino-5,7-dimethylbenzothiazole, 6.16 g. (34.5 millimoles) was added to a solution of a pea-sized piece of sodium in 40 ml. of anhydrous ethanol. Ethoxymethylenemalononitrile, 4.22 g. (34.5 millimoles), was added to the solution and the mixture was heated at reflux for about 2 hrs. The precipitated solid was collected by filtration, washed with ethanol, and dried in vacuo at 100°, yielding 6.93 g. (72.7%) of the desired product which was a yellow solid, m.p. 239°-241°. A small portion was recrystallized from 95% ethanol and submitted for analysis, m.p. 241°-243°.
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